1,3-Diethoxyimidazolium hexafluorophosphate
Overview
Description
1,3-Diethoxyimidazolium hexafluorophosphate is a chemical compound that can be prepared by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate and subsequently with ammonium hexafluorophosphate .
Synthesis Analysis
The synthesis of 1,3-Diethoxyimidazolium hexafluorophosphate involves the reaction of 1-hydroxyimidazolium-3-oxide with diethyl sulfate, followed by a reaction with ammonium hexafluorophosphate .Molecular Structure Analysis
The molecular formula of 1,3-Diethoxyimidazolium hexafluorophosphate is C7H13F6N2O2P. The molecular weight is 302.15 g/mol . The InChI string isInChI=1S/C7H13N2O2.F6P/c1-3-10-8-5-6-9 (7-8)11-4-2;1-7 (2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1
and the Canonical SMILES string is CCON1C=C [N+] (=C1)OCC.F [P-] (F) (F) (F) (F)F
. Physical And Chemical Properties Analysis
1,3-Diethoxyimidazolium hexafluorophosphate is a white powder . It has a molecular weight of 302.15 g/mol . The compound has a topological polar surface area of 27.3 Ų .Scientific Research Applications
Application in Green Chemistry
1,3-Diethoxyimidazolium hexafluorophosphate, as a derivative of 1-butyl-3-methylimidazolium hexafluorophosphate, is significant in green chemistry. Research has identified its byproduct, 1-butyl-3-methylimidazolium fluoride hydrate, during purification, emphasizing the need to treat these ionic liquids with caution due to their potentially hazardous properties and unknown toxicity or stability. This underlines their role in the search for 'green solvents' (Swatloski, Holbrey, & Rogers, 2003).
Use in Polymerization Processes
The compound has been employed in polymerization processes. For instance, it served as a solvent for the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the reaction rate and producing narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).
Formation of Liquid Clathrates
1,3-Diethoxyimidazolium hexafluorophosphate also plays a role in the formation of liquid clathrates when mixed with aromatic hydrocarbons, as seen in the system with benzene. This ability to trap aromatic solutes in solid-state forming crystalline inclusion compounds highlights its potential in material science and chemical engineering (Holbrey et al., 2003).
Petrochemical Extraction Processes
In petrochemical extraction, 1,3-Diethoxyimidazolium hexafluorophosphate demonstrates effectiveness as a solvent. It has been used for removing heptane from its azeotropic mixture with ethanol, showcasing its solute distribution ratio and selectivity (Pereiro et al., 2006).
Raman and Ab Initio Studies
Raman spectroscopy and ab initio calculations have been employed to study ionic liquids like 1,3-Diethoxyimidazolium hexafluorophosphate. These studies provide insights into the molecular behavior of these compounds, contributing significantly to the understanding of their physical properties (Berg et al., 2005).
Development of Ion-Selective Electrodes
This compound has been utilized in the development of ion-selective electrodes, particularly for detecting lead ions. The ionic liquid serves as a lipophilic ionic additive in the polymeric membrane, enhancing the electrode's selectivity and sensitivity (Wardak, 2013).
Safety And Hazards
properties
IUPAC Name |
1,3-diethoxyimidazol-1-ium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O2.F6P/c1-3-10-8-5-6-9(7-8)11-4-2;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMLXXOSZWGVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C=C[N+](=C1)OCC.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F6N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746180 | |
Record name | 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethoxyimidazolium hexafluorophosphate | |
CAS RN |
951020-87-4 | |
Record name | 1,3-Diethoxy-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (OEt)2Im-PF6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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